REACTION_CXSMILES
|
[CH:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=2)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:15]([C:17]1[S:18][C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=1)[NH2:16]>CO.C(O)(=O)C>[S:18]1[C:19]2[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=2[N:21]=[C:17]1[NH:15][N:16]=[C:7]([CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][N:10]=1
|
Name
|
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)C(=O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
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N(N)C=1SC2=C(N1)C=CC=C2
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Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
|
CO
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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is refluxed for 15 hours
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Duration
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15 h
|
Type
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WASH
|
Details
|
The reaction is monitored by means of thin layer chromatography (Polygram Sil G/UV254 prefabricated foils; eluting agent: petroleum ether:ethyl acetate (3:7))
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Type
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WAIT
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Details
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The reaction mixture is stored over night in the refrigerator at approximately 5° C
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Type
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FILTRATION
|
Details
|
The precipitate is filtered
|
Type
|
CUSTOM
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Details
|
recrystallized from a mixture of ethanol and water
|
Name
|
|
Type
|
|
Smiles
|
S1C(=NC2=C1C=CC=C2)NN=C(C2=NC=CC=C2)C2CCCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |